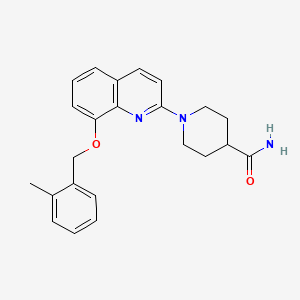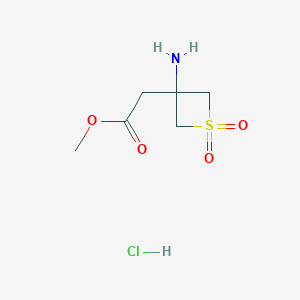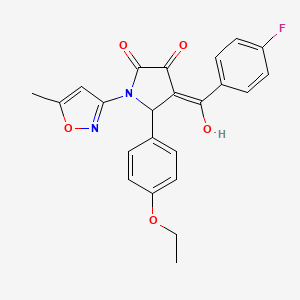
1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 8-hydroxyquinoline with 2-methylbenzyl chloride to form 8-((2-methylbenzyl)oxy)quinoline. This intermediate is then reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to produce the final product.
Industrial production methods: Industrial synthesis methods may involve similar routes, but with optimized conditions for large-scale production, such as higher temperatures, pressures, and the use of more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of reactions it undergoes: 1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various reactions including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or carboxylic acids.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding quinoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions: For oxidation, reagents like potassium permanganate, chromium trioxide; for reduction, reagents like lithium aluminum hydride, sodium borohydride; and for substitution, various nucleophiles such as amines, thiols, or halides can be used.
Major products formed from these reactions: Depending on the reaction type, the major products can be quinoline N-oxides, reduced quinoline derivatives, or substituted quinoline derivatives.
Scientific Research Applications: this compound has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as infections and cancers.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, which leads to the modulation of various biochemical pathways. These interactions can inhibit or activate these targets, resulting in the desired biological effects.
Comparison with Similar Compounds:
Comparison with Similar Compounds
8-hydroxyquinoline derivatives
2-methylbenzyl substituted quinolines
Piperidine-4-carboxamide derivatives
This compound's uniqueness lies in its specific structural features that impart distinct biological activities and chemical reactivity, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-2-3-6-19(16)15-28-20-8-4-7-17-9-10-21(25-22(17)20)26-13-11-18(12-14-26)23(24)27/h2-10,18H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNQHARMBZEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)
![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)
![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)
![5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2932000.png)

![N-[2-(4-fluorophenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2932003.png)


![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2932011.png)
![N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
